3-Acetoxy-2'-trifluorobenzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

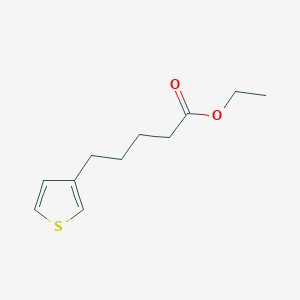

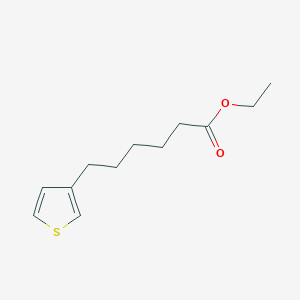

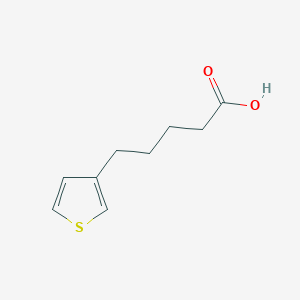

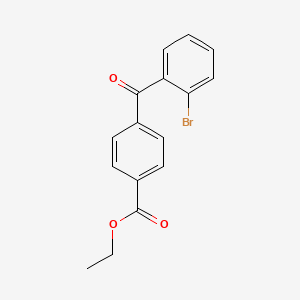

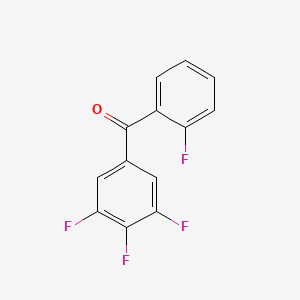

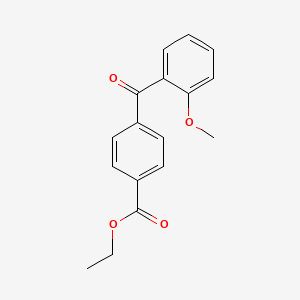

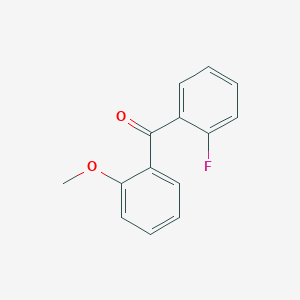

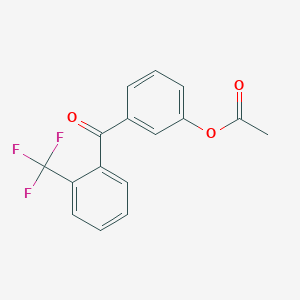

3-Acetoxy-2’-trifluorobenzophenone is a chemical compound with the molecular formula C16H11F3O3 and a molecular weight of 308.26 . It is also known by its IUPAC name 2-[3-(trifluoromethyl)benzoyl]phenyl acetate .

Molecular Structure Analysis

The molecule contains a total of 34 bonds. There are 23 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 ester (aliphatic), and 1 ketone (aromatic) .Wissenschaftliche Forschungsanwendungen

Metabolism and Endocrine-Disrupting Activity

Research by Watanabe et al. (2015) investigated the metabolism of Benzophenone-3, a compound closely related to 3-Acetoxy-2'-trifluorobenzophenone. This study focused on the metabolism of this compound by rat and human liver microsomes, exploring its estrogenic and anti-androgenic activities. Notably, they identified new metabolites of Benzophenone-3, contributing to understanding the potential endocrine-disrupting effects of such compounds (Watanabe et al., 2015).

Catalysis in Ionic Liquid

In the field of green chemistry, Ross and Xiao (2002) reported on the catalytic activities of metal triflates in ionic liquids. They observed that certain metal triflates, such as Cu(OTf)2, are highly efficient catalysts for benzoylation and acetylation reactions. This research provides insights into how 3-Acetoxy-2'-trifluorobenzophenone, as a potential reactant, could be utilized in environmentally friendly chemical synthesis (Ross & Xiao, 2002).

Photoaffinity Labeling

Hatanaka et al. (1989) developed new diazirine derivatives for photoaffinity labeling, which include structures related to 3-Acetoxy-2'-trifluorobenzophenone. Their work on these chromogenic diazirines contributes to the field of biochemistry by providing a method for simple spectrophotometric detection of labeled products, useful in studying biological macromolecules (Hatanaka et al., 1989).

Photoreactions in Organic Chemistry

Plíštil et al. (2006) explored the photochemistry of certain alpha-chloroacetophenones, which are structurally similar to 3-Acetoxy-2'-trifluorobenzophenone. Their findings demonstrate the potential of these compounds in synthetic organic chemistry, particularly through photoreactions leading to complex organic products (Plíštil et al., 2006).

Environmental Analysis

Negreira et al. (2009) developed a method for determining hydroxylated benzophenone UV absorbers in environmental water samples. This methodology could be relevant for detecting and analyzing derivatives of 3-Acetoxy-2'-trifluorobenzophenone in environmental studies, especially in the context of water pollution and UV filters (Negreira et al., 2009).

Eigenschaften

IUPAC Name |

[3-[2-(trifluoromethyl)benzoyl]phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F3O3/c1-10(20)22-12-6-4-5-11(9-12)15(21)13-7-2-3-8-14(13)16(17,18)19/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAKZLDXGBORGII-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC=CC=C2C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641623 |

Source

|

| Record name | 3-[2-(Trifluoromethyl)benzoyl]phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Acetoxy-2'-trifluorobenzophenone | |

CAS RN |

890099-39-5 |

Source

|

| Record name | 3-[2-(Trifluoromethyl)benzoyl]phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.